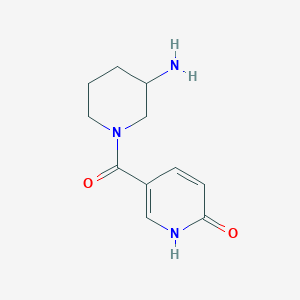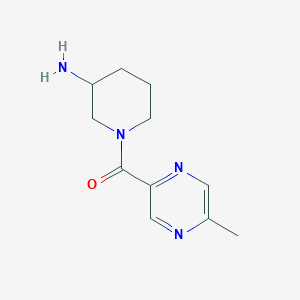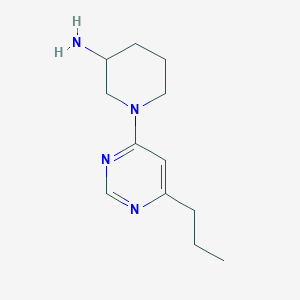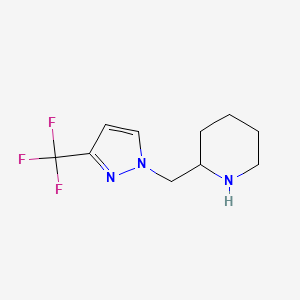
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
The compound “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a pyrazole ring, both of which are common structures in many biologically active compounds . The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals, and it is thought to contribute to the distinctive physical and chemical properties of these compounds .
Molecular Structure Analysis
The molecular structure of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be characterized by the presence of a piperidine ring, a pyrazole ring, and a trifluoromethyl group. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine structure is thought to bestow many of the distinctive physical and chemical properties observed with this class of compounds .
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure to the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
As mentioned above, two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests that “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could potentially have applications in veterinary medicine.
Synthesis of Optically Active Substituted 2-Trifluoromethylpiperidines
A method has been reported that allows the synthesis of optically active substituted 2-trifluoromethylpiperidines by using a stereospecific ring expansion applied to 2′-trifluoromethylprolinols .
Piperidine Derivatives in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could potentially be used in the design of new drugs.
Inhibitory Effect in Drug Design
Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could potentially be used to design inhibitors.
Future Directions
The future directions for research on “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could include further studies on its synthesis, properties, and biological activity. Given the importance of the piperidine and pyrazole rings and the trifluoromethyl group in many biologically active compounds, there is potential for the development of new drugs and agrochemicals based on this structure .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It’s worth noting that piperidine derivatives show a wide variety of biologic activities and are a vital fundament in the production of drugs .
Result of Action
It’s known that piperidine derivatives show a wide variety of biologic activities .
Action Environment
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-4-6-16(15-9)7-8-3-1-2-5-14-8/h4,6,8,14H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROXIIKCFEAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





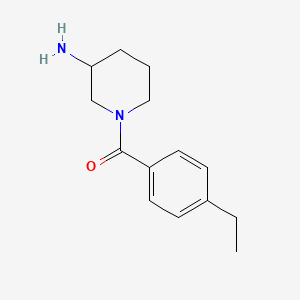
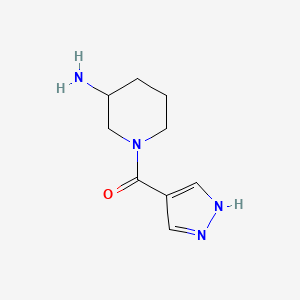
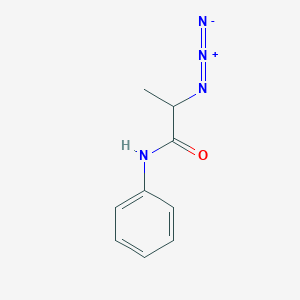
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

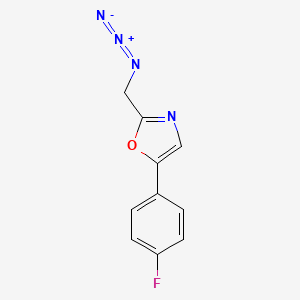
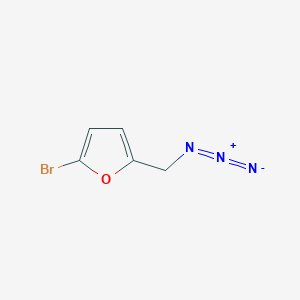
![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
